![molecular formula C8H7ClN2 B1593085 6-Chloro-5-methyl-1H-indazole CAS No. 1000341-02-5](/img/structure/B1593085.png)
6-Chloro-5-methyl-1H-indazole
Overview
Description
6-Chloro-5-methyl-1H-indazole (CMIT) is an organic compound belonging to the indazole family. It is a heterocyclic aromatic compound, which is composed of a five-membered ring containing two nitrogen atoms and a chlorine atom. CMIT was first synthesized by the Japanese researcher, Kato, in the early 1990s. Since then, it has been widely studied for its various applications in the fields of science and medicine.
Scientific Research Applications
Antihypertensive Agents
6-Chloro-5-methyl-1H-indazole has been explored for its potential use as an antihypertensive agent . The indazole nucleus is a common feature in many compounds with blood pressure-lowering effects. Researchers have been investigating derivatives of indazole for their ability to modulate vascular resistance and reduce hypertension .
Anticancer Activity
This compound has shown promise in anticancer research , particularly in the synthesis of derivatives that can act as kinase inhibitors. These derivatives have been tested for their efficacy in inhibiting cell growth in various cancer cell lines, including colon and melanoma, with some compounds showing GI50 values in the low micromolar range .
Antidepressant Properties
The indazole moiety, including derivatives like 6-Chloro-5-methyl-1H-indazole, is being studied for its antidepressant properties . Its mechanism involves interacting with central nervous system receptors that influence mood regulation .
Anti-inflammatory Uses
Indazole derivatives are known for their anti-inflammatory properties . They work by inhibiting the production of pro-inflammatory cytokines and mediators, which makes them potential candidates for treating inflammatory diseases .
Antibacterial Applications
The antibacterial activity of indazole derivatives is another area of interest. These compounds can be designed to target specific bacterial enzymes or pathways, offering a new avenue for antibiotic development .
Phosphoinositide 3-Kinase δ Inhibition
6-Chloro-5-methyl-1H-indazole can be employed as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ) . This application is particularly relevant in the treatment of respiratory diseases, where PI3Kδ plays a significant role in inflammatory responses .
Synthetic Methodology Development
The synthesis of indazole derivatives, including 6-Chloro-5-methyl-1H-indazole, is crucial for medicinal chemistry. Recent advances in synthetic methodologies have enabled the efficient and selective production of these compounds, which is essential for their application in drug discovery .
Tyrosine Kinase Inhibition
Some indazole derivatives are used as tyrosine kinase inhibitors . These inhibitors have been approved for conditions like renal cell carcinoma and are an active area of research for the development of new cancer therapies .
properties
IUPAC Name |
6-chloro-5-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPYPRVEHGZBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646925 | |
Record name | 6-Chloro-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methyl-1H-indazole | |
CAS RN |
1000341-02-5 | |
Record name | 6-Chloro-5-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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